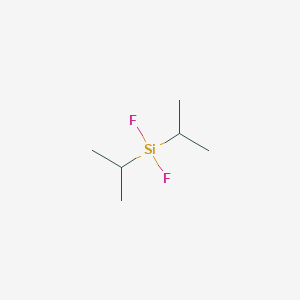

Difluorodi(propan-2-yl)silane

Beschreibung

Difluorodi(propan-2-yl)silane (chemical formula: $ \text{SiF}2(\text{C}3\text{H}7)2 $) is an organosilicon compound featuring two fluorine atoms and two isopropyl (propan-2-yl) groups bonded to a central silicon atom. This compound belongs to the broader class of diorganodifluorosilanes, which are characterized by their dual organic substituents and fluorine atoms. Such silanes are pivotal in materials science, serving as precursors for silicon-based polymers, coatings, and surface-modifying agents due to their reactivity and stability .

Key structural attributes include:

- Steric hindrance: The bulky isopropyl groups reduce nucleophilic attack at the silicon center, enhancing thermal stability.

- Electronegativity: Fluorine atoms increase the polarity of the Si–F bond, influencing hydrolysis rates and reactivity with nucleophiles.

Eigenschaften

IUPAC Name |

difluoro-di(propan-2-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14F2Si/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSNHNTYLRCCGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14F2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505291 | |

| Record name | Difluorodi(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426-05-1 | |

| Record name | Difluorodi(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Difluorodi(propan-2-yl)silane can be synthesized through several methods. One common approach involves the reaction of dichlorosilane with fluorinating agents such as antimony trifluoride. The reaction typically occurs under controlled conditions to ensure the selective replacement of chlorine atoms with fluorine atoms.

Industrial Production Methods

In industrial settings, the production of difluorodi(propan-2-yl)silane often involves large-scale reactors where dichlorosilane is treated with fluorinating agents. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity. The resulting product is then purified through distillation or other separation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Difluorodi(propan-2-yl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert difluorodi(propan-2-yl)silane to other organosilicon compounds.

Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide or bromine.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Various organosilicon compounds.

Substitution: Halogenated silanes with different halogen atoms.

Wissenschaftliche Forschungsanwendungen

Difluorodi(propan-2-yl)silane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

Biology: The compound is studied for its potential use in biomaterials and drug delivery systems.

Medicine: Research is ongoing to explore its use in medical imaging and diagnostic tools.

Industry: It is utilized in the production of specialty coatings, adhesives, and sealants.

Wirkmechanismus

The mechanism of action of difluorodi(propan-2-yl)silane involves its interaction with various molecular targets. The silicon-fluorine bonds in the compound are highly reactive, allowing it to participate in a range of chemical reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, making it a versatile reagent in synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Properties of Difluorodi(propan-2-yl)silane and Analogues

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Reactivity with Water | Key Applications |

|---|---|---|---|---|

| Difluorodi(propan-2-yl)silane | 178.3 | ~150–160 (est.) | Moderate hydrolysis | Polymer precursors |

| Difluorodimethylsilane | 92.2 | 32–34 | Rapid hydrolysis | Semiconductor coatings |

| Difluorodiphenylsilane | 248.4 | 280–285 | Slow hydrolysis | Heat-resistant resins |

| Dichlorodi(propan-2-yl)silane | 213.2 | 185–190 | Fast hydrolysis | Silicone intermediates |

Structural and Reactivity Differences

Substituent Effects :

- Isopropyl groups : Compared to methyl or phenyl substituents, the isopropyl groups in Difluorodi(propan-2-yl)silane impart greater steric protection, slowing hydrolysis rates relative to difluorodimethylsilane . This property is critical for applications requiring controlled reactivity, such as controlled polymer growth .

- Fluorine vs. Chlorine : Difluorodi(propan-2-yl)silane exhibits slower hydrolysis than dichlorodi(propan-2-yl)silane due to the stronger Si–F bond (bond energy ~552 kJ/mol vs. Si–Cl ~464 kJ/mol) .

Thermal Stability :

The compound’s thermal decomposition temperature (~300°C) exceeds that of difluorodimethylsilane (~200°C) due to reduced strain from bulky isopropyl groups .

Analytical Characterization

Fourier-transform infrared (FT-IR) spectroscopy and UV-Vis spectrophotometry are standard methods for confirming structural integrity and monitoring reactions involving such silanes. For example, FT-IR peaks at 950–980 cm$^{-1}$ (Si–F stretching) and 1250–1280 cm$^{-1}$ (C–H bending of isopropyl) are diagnostic for Difluorodi(propan-2-yl)silane .

Industrial Relevance

- Surface Modification : Its controlled reactivity makes it suitable for creating hydrophobic coatings on glass or metals.

- Polymer Chemistry : Acts as a cross-linking agent in fluorosilicone elastomers, enhancing resistance to fuels and oils .

Critical Analysis of Literature Gaps

While the provided evidence highlights methodologies (e.g., FT-IR ) and safety protocols for handling silanes , direct studies on Difluorodi(propan-2-yl)silane are scarce. Most data are inferred from analogues like dichlorodi(propan-2-yl)silane or fluorinated diphenyl derivatives . Future research should prioritize:

- Experimental determination of physicochemical properties (e.g., exact boiling points, solubility parameters).

- Comparative studies on hydrolysis kinetics under varied conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.